4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide
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Overview
Description
4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide is a chemical compound with the molecular formula C12H19NO3S. It is characterized by the presence of a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine, followed by the addition of butanamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-(methyl[(4-methylphenyl)sulfonyl]amino)butanamide: Similar structure but with a chlorine atom on the phenyl ring.
4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide: Contains an additional benzenesulfonamide group.
Uniqueness
4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonamide group, which is known for its biological significance. Its molecular formula is C11H15N1O4S and it exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions.
The primary mechanism of action involves the compound's ability to mimic natural substrates, allowing it to bind to the active sites of enzymes. This interaction can inhibit enzyme activity, disrupting biochemical pathways essential for cellular functions. Specifically, the sulfonamide group can interfere with folate synthesis in bacteria, similar to traditional sulfa drugs.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. The inhibition mechanism typically involves competitive binding to the active site of the enzyme, which prevents substrate access and subsequent catalysis.
Antimicrobial Properties
The compound has been studied for its antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its structural similarity to para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. By inhibiting enzymes that utilize PABA, this compound can effectively reduce bacterial proliferation .
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32-64 µg/mL .
- Toxicological Assessments : Toxicity studies following OECD guidelines indicated that the compound had low acute toxicity in rodent models. Doses up to 1000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .
- Comparative Analysis : Comparative studies with other sulfonamide derivatives revealed that while many share similar mechanisms of action, this compound displayed enhanced potency due to its unique functional group arrangement.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)18(16,17)14(2)9-3-4-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQIDSGOFYWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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